1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine
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Overview
Description
1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions.
Preparation Methods
The synthesis of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine typically involves the reaction of 2-methyl-4-nitroimidazole with piperazine. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential use in the treatment of parasitic infections and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine involves its interaction with specific molecular targets. The nitro group in the imidazole ring is believed to play a crucial role in its biological activity. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine can be compared with other imidazole derivatives such as metronidazole and tinidazole. While all these compounds share the imidazole core, this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Similar compounds include:
Metronidazole: Used primarily as an antimicrobial agent.
Tinidazole: Known for its antiprotozoal and antibacterial properties.
Ornidazole: Another antimicrobial agent with a similar structure.
Properties
Molecular Formula |
C8H13N5O2 |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-(2-methyl-5-nitro-1H-imidazol-4-yl)piperazine |
InChI |
InChI=1S/C8H13N5O2/c1-6-10-7(8(11-6)13(14)15)12-4-2-9-3-5-12/h9H,2-5H2,1H3,(H,10,11) |
InChI Key |
XSNZSKAAABDXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])N2CCNCC2 |
Origin of Product |
United States |
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